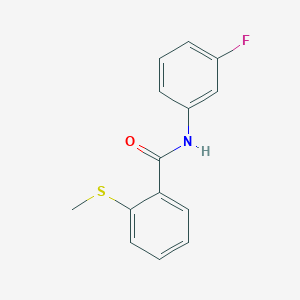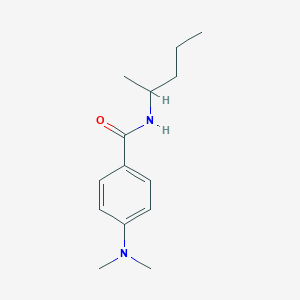![molecular formula C32H23ClN2O6S2 B4963306 N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide]](/img/structure/B4963306.png)
N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide], also known as CPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 630.83 g/mol.
作用機序
The mechanism of action of N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Studies have shown that N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] can inhibit the activity of protein kinase C (PKC), which plays a key role in cell growth and differentiation. N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects
N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] is that it is relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one limitation of N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] is that it can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] is not very soluble in water, which may make it difficult to use in certain assays.
将来の方向性
There are several potential future directions for research on N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide]. One area of interest is in the development of new cancer therapies based on N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide]. Researchers are also interested in exploring the potential use of N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] in the treatment of other diseases such as Alzheimer's disease and rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] and to identify potential side effects and toxicity issues.
合成法
The synthesis of N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] involves the reaction between 2-chloro-1,4-phenylenediamine and N-(phenylsulfonyl)benzamide in the presence of a catalyst. The reaction occurs in a solvent such as ethanol or acetonitrile and is typically carried out under reflux conditions for several hours. The resulting product is then purified using techniques such as recrystallization or column chromatography.
科学的研究の応用
N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] has been widely studied for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. Studies have shown that N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-(benzenesulfonyl)-N-[4-[benzenesulfonyl(benzoyl)amino]-3-chlorophenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23ClN2O6S2/c33-29-23-26(34(31(36)24-13-5-1-6-14-24)42(38,39)27-17-9-3-10-18-27)21-22-30(29)35(32(37)25-15-7-2-8-16-25)43(40,41)28-19-11-4-12-20-28/h1-23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTVSBJOYYVQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC(=C(C=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)Cl)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23ClN2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4963227.png)
![methyl 5-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-5-oxopentanoate](/img/structure/B4963232.png)
![4-[2-(1,2-dihydro-1-acenaphthylenylthio)ethyl]-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B4963236.png)
![2-[3-(1H-1,2,3-benzotriazol-1-yl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4963241.png)
![N-[4-(aminocarbonyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4963247.png)
![ethyl 4-{[1-ethyl-5-(2-furoylamino)-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4963248.png)

![4-({[(2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B4963264.png)

![N-(2-allyl-2-hydroxy-4-penten-1-yl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4963283.png)
![3-[(4-chlorophenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one](/img/structure/B4963285.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B4963298.png)

![2-amino-4-[4-(diethylamino)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4963320.png)